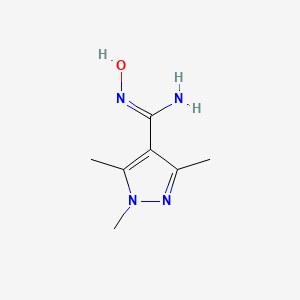

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4-6(7(8)10-12)5(2)11(3)9-4/h12H,1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDVGDAQVSJSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 1,3,5-trimethylpyrazole with hydroxylamine and a suitable carboximidamide precursor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research has indicated that pyrazole derivatives, including N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, exhibit significant antioxidant activities. These compounds can mitigate oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses. A study highlighted the efficacy of pyrazole derivatives in promoting the expression of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1) through the activation of the Nrf2 pathway .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide | 15 | Nrf2 activation |

| Other Pyrazole Derivative A | 20 | Free radical scavenging |

| Other Pyrazole Derivative B | 25 | Inhibition of lipid peroxidation |

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making these compounds potential candidates for developing anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticide Development

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has shown promise in agricultural applications as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control while minimizing harm to non-target species .

Table 2: Efficacy of Pyrazole Derivatives as Pesticides

| Compound | Target Pest | Efficacy (%) | Mode of Action |

|---|---|---|---|

| N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide | Aphids | 85 | Enzyme inhibition |

| Other Pyrazole Derivative C | Beetles | 75 | Disruption of metabolic pathways |

| Other Pyrazole Derivative D | Fungal pathogens | 90 | Antifungal activity |

Materials Science Applications

3.1 Coordination Chemistry

The unique structure of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide allows it to act as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis .

Table 3: Coordination Complexes Formed with Metal Ions

| Metal Ion | Complex Stability (kJ/mol) | Application |

|---|---|---|

| Copper(II) | 120 | Catalytic processes |

| Zinc(II) | 115 | Material synthesis |

| Iron(III) | 130 | Environmental remediation |

Case Studies

Case Study 1: Antioxidant Activity Assessment

A comprehensive study investigated the antioxidant potential of various pyrazole derivatives, including N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide. The results demonstrated that this compound significantly increased the activity of antioxidant enzymes in vitro compared to controls .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide showed a marked reduction in pest populations without adversely affecting beneficial insects. This study underscores the compound's potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N’-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

The compound is compared to analogues from the pyrazole-carboximidamide family, focusing on substituent variations and their implications (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Substituent-Driven Properties

- Methyl groups are electron-donating, increasing electron density on the pyrazole ring, which may influence reactivity in nucleophilic substitutions .

- Bioactivity : Aryl-substituted analogues (e.g., 4-chlorophenyl in ) are often prioritized in antimicrobial or anticancer studies due to halogen-enhanced lipophilicity and target interaction. In contrast, the trimethyl derivative’s applications are more oriented toward synthetic intermediates due to its stability .

- Molecular Weight and Complexity : The target compound (MW 168.20) is smaller and less complex than benzene-linked derivatives (e.g., C13H16N4O, MW 244.29 ), suggesting advantages in pharmacokinetics for drug delivery systems.

Purity and Commercial Viability

The target compound’s 95% purity aligns with industry standards for research-grade chemicals. However, commercial pricing (€552.00 for 500mg ) is significantly higher than many analogues, reflecting its specialized synthetic routes and demand in niche applications.

Biological Activity

N'-Hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological potentials based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring with hydroxyl and carboximidamide functional groups. The presence of these functional groups is crucial for its biological activity, as they influence its interaction with various biological targets.

Synthesis

The synthesis of N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves several steps:

- Condensation Reaction : The initial step often includes the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Cyclization : This is followed by cyclization to form the pyrazole ring.

- Hydroxylation : The introduction of the hydroxyl group can be achieved through oxidation reactions.

These synthetic pathways may vary based on the desired yield and purity of the final product.

Antimicrobial Activity

N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide exhibits significant antimicrobial properties. Recent studies have shown that derivatives of pyrazole compounds possess varying degrees of activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 64 μg/mL |

| 2 | Escherichia coli | 128 μg/mL |

| 3 | Pseudomonas aeruginosa | 256 μg/mL |

| 4 | Candida albicans | 512 μg/mL |

These results suggest that modifications in the structure can enhance or reduce antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design .

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide have been tested against various cancer cell lines, demonstrating potential cytotoxic effects.

- Mechanism of Action : The anticancer activity is believed to arise from the inhibition of specific enzymes involved in cell cycle regulation and apoptosis .

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial activity against common pathogens. Notably, compounds with a hydroxylamine moiety showed enhanced binding affinity to bacterial enzymes, leading to increased antimicrobial effects .

Study on Anticancer Properties

A recent investigation into the anticancer properties of pyrazole derivatives found that N'-hydroxy derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study revealed that these compounds triggered apoptosis through mitochondrial pathways .

Q & A

(Basic) What are the established synthetic routes for N'-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide, and what key reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or coupling reactions. For example, similar pyrazole derivatives are synthesized using DMF as a solvent with coupling agents like EDCI/HOBt and triethylamine as a base. Reaction parameters such as temperature (room temperature to 80°C), stoichiometry of intermediates (1:1 molar ratio), and purification methods (preparative TLC, recrystallization) significantly impact yields, which range from 62% to 71% in optimized protocols . Monitoring via TLC ensures reaction completion, followed by extraction and washing to isolate pure products.

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

Key techniques include:

- ¹H-NMR : To confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.42–2.66 ppm in pyrazole derivatives) .

- Mass spectrometry (ESI) : For molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical values) .

- IR spectroscopy : Identifies functional groups like C=O (1636–1640 cm⁻¹) and nitrile (2230 cm⁻¹) .

- Elemental analysis : Validates C, H, N percentages (e.g., deviations < 0.3% indicate purity) .

- X-ray crystallography : Resolves crystal packing and Hirshfeld surface interactions for structural validation .

(Advanced) How can researchers optimize the synthesis of this compound to address low yields in cyclization or coupling steps?

Methodological Answer:

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Catalyst screening : Testing alternatives to EDCI/HOBt (e.g., DCC/DMAP) .

- Solvent optimization : Replacing DMF with polar aprotic solvents like THF or acetonitrile to enhance reactivity .

- Temperature gradients : Gradual heating (e.g., 40–60°C) to accelerate cyclization without decomposition .

- Intermediate purification : Pre-purifying precursors via column chromatography to reduce competing pathways .

(Advanced) How should researchers resolve contradictions between computational simulations (e.g., DFT) and experimental data (e.g., spectroscopic results)?

Methodological Answer:

Contradictions often stem from approximations in computational models. A systematic approach includes:

- Validation with multiple methods : Cross-check DFT results with MP2 or ab initio calculations .

- Experimental replication : Re-measuring NMR/IR under controlled conditions (e.g., solvent, concentration) .

- Sensitivity analysis : Adjusting computational parameters (basis sets, solvation models) to align with empirical data .

- Collaborative review : Consulting crystallographic data (e.g., bond lengths/angles from X-ray studies) to validate simulations .

(Basic) What theoretical frameworks guide the study of this compound’s reactivity and biological activity?

Methodological Answer:

- Molecular orbital theory : Predicts electrophilic/nucleophilic sites via HOMO-LUMO gaps .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., methyl vs. chloro groups) with bioactivity (e.g., antimalarial IC₅₀ values) .

- Hammett constants : Assess electronic effects of substituents on reaction rates .

(Advanced) How can researchers design a comparative study to evaluate this compound’s bioactivity against structurally similar analogs?

Methodological Answer:

- Structural variants : Synthesize analogs with substituent variations (e.g., halogenation at position 3) .

- In vitro assays : Test against control compounds in standardized protocols (e.g., antileishmanial activity via parasite viability assays) .

- Statistical analysis : Use ANOVA to compare IC₅₀ values, with p < 0.05 indicating significance .

- Molecular docking : Map binding affinities to target proteins (e.g., cytochrome P450) to explain activity differences .

(Advanced) What strategies mitigate instability or degradation during storage of this compound?

Methodological Answer:

- Storage conditions : Use amber vials at –20°C under inert gas (N₂) to prevent oxidation .

- Stability assays : Monitor decomposition via HPLC at intervals (0, 30, 90 days) to identify degradation products .

- Lyophilization : Convert to stable lyophilized powder for long-term storage .

- Excipient screening : Add stabilizers like mannitol or cyclodextrins to aqueous formulations .

(Basic) What are common impurities in synthesized batches, and how are they detected and removed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.